Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate
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Overview
Description
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is a complex organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate typically involves the reaction of a diazo compound with a suitable precursor. One common method is the Wolff rearrangement, where diazo ketones are used as starting materials. This reaction involves the thermal, catalytic, or photolytic activation of the diazo compound, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and other complex organic molecules. These products are often valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, which are important in the development of new drugs and materials.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biotechnological applications.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate involves the activation of the diazo group, leading to the formation of reactive intermediates. These intermediates can then undergo various transformations, including cycloaddition, substitution, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is unique due to its specific structure, which allows for a wide range of chemical transformations. Its ability to form complex heterocyclic compounds and other valuable intermediates sets it apart from other diazo compounds.
Properties
CAS No. |
1927-87-3 |
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Molecular Formula |
C15H13N3O5 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
methyl 6-diazo-3-(1,3-dioxoisoindol-2-yl)-5-oxohexanoate |
InChI |
InChI=1S/C15H13N3O5/c1-23-13(20)7-9(6-10(19)8-17-16)18-14(21)11-4-2-3-5-12(11)15(18)22/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
MRXIJZYJDNDQQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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